molecular formula C21H28O2 B1665836 Avarone CAS No. 55303-99-6

Avarone

Cat. No.: B1665836
CAS No.: 55303-99-6
M. Wt: 312.4 g/mol
InChI Key: VPRHEJGLNUDEEH-LWILDLIXSA-N
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Description

Avarone is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including antitumor, antibacterial, antifungal, and antiparasitic properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical structure.

Mechanism of Action

Target of Action

Avarone, a sesquiterpene quinone obtained from the marine sponge Dysidea avara, has been identified to primarily target Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase . PTP1B is the main negative regulator of the insulin receptor, while Aldose Reductase (AKR1B1) is an enzyme involved in the development of diabetic complications .

Mode of Action

This compound interacts with its targets in a unique way. It inhibits PTP1B, thereby improving insulin sensitivity and mitochondrial activity in cells . When administered alone, this compound acts as an insulin-mimetic agent . Additionally, this compound acts as a tight binding inhibitor of Aldose Reductase (AKR1B1) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin signaling pathway . By inhibiting PTP1B, this compound enhances the insulin signaling pathway, leading to improved insulin sensitivity . This can have significant downstream effects, including enhanced glucose uptake and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its insulin-sensitizing and mimetic activity . It improves insulin sensitivity and enhances mitochondrial activity in cells . Moreover, this compound has been shown to have potent antileukemic activity .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. While specific studies on this compound are lacking, research in the broader field suggests that factors such as temperature, pH, and presence of other compounds can impact the action of bioactive compounds

Biochemical Analysis

Biochemical Properties

Avarone interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), the main negative regulator of the insulin receptor . This interaction enhances insulin sensitivity and improves mitochondrial activity in cells . This compound also acts as a tight binding inhibitor of aldose reductase (AKR1B1), an enzyme involved in the development of diabetic complications .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to improve insulin sensitivity and mitochondrial activity in C2C12 cells . When administered alone, this compound acts as an insulin-mimetic agent . It also has a dose-dependent inhibitory effect on the replication of the human T-lymphotropic retrovirus, showing a significant cytoprotective effect on infected H9 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. This compound inhibits PTP1B, thereby enhancing insulin sensitivity . It also acts as a tight binding inhibitor of aldose reductase, affecting gene expression related to the development of diabetic complications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits PTP1B, a key player in the insulin signaling pathway . It also inhibits aldose reductase, an enzyme involved in the polyol pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Avarone can be synthesized from its hydroquinone derivative, avarol, through an oxidation process. The oxidation of avarol to this compound is typically carried out using oxidizing agents such as ferric chloride or potassium ferricyanide . The reaction conditions involve maintaining a controlled temperature and pH to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of avarol from the marine sponge Dysidea avara, followed by its chemical oxidation to this compound. The extraction process includes solvent extraction using organic solvents like diethyl ether, followed by purification through column chromatography . The purified avarol is then oxidized to this compound under controlled conditions.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Ferric chloride, potassium ferricyanide.

    Reduction: Sodium borohydride.

    Substitution: Thiols, amines.

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRHEJGLNUDEEH-LWILDLIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203851
Record name Avarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55303-99-6
Record name (+)-Avarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55303-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avarone, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR36JQ984T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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